molecular formula C6H5ClN2O2 B8758591 3-Chloro-5-methoxypyrazine-2-carbaldehyde

3-Chloro-5-methoxypyrazine-2-carbaldehyde

Cat. No. B8758591
M. Wt: 172.57 g/mol
InChI Key: FDFQPOTXSZXQCC-UHFFFAOYSA-N
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Patent
US06982268B2

Procedure details

To a solution of 3,5-dichloro-pyrazine-2-carbaldehyde (150 mg, 0.85 mmol) in methanol (5 mL) is added sodium methoxide (25% w/w in MeOH, 183 mg, 0.85 mmol) at 0° C. After the mixture is stirred at 0° C. for 2 hours and then at room temperature overnight, the reaction is quenched with saturated NH4Cl (1 mL) and solvent removed in vacuo until dryness. DCM (20 mL) is added, and the solution is dried and solvent removed to give 140 mg of 3-chloro-5-methoxy-pyrazine-2-carbaldehyde as an oil.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH:9]=[O:10])=[N:4][CH:5]=[C:6](Cl)[N:7]=1.[CH3:11][O-:12].[Na+]>CO>[Cl:1][C:2]1[C:3]([CH:9]=[O:10])=[N:4][CH:5]=[C:6]([O:12][CH3:11])[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
ClC=1C(=NC=C(N1)Cl)C=O
Name
sodium methoxide
Quantity
183 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After the mixture is stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature overnight, the reaction is quenched with saturated NH4Cl (1 mL) and solvent
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
removed in vacuo until dryness
ADDITION
Type
ADDITION
Details
DCM (20 mL) is added
CUSTOM
Type
CUSTOM
Details
the solution is dried
CUSTOM
Type
CUSTOM
Details
solvent removed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C(=NC=C(N1)OC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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